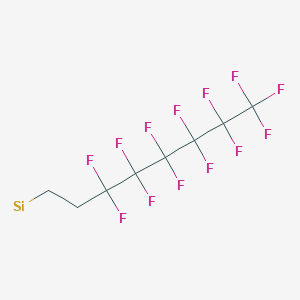

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane

Vue d'ensemble

Description

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is an organosilane compound characterized by its unique fluorinated alkyl chain. This compound is known for its hydrophobic and oleophobic properties, making it valuable in various industrial applications. Its molecular formula is C8H7F13Si, and it is often used as a chemical intermediate in the synthesis of other fluorinated compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane typically involves the reaction of a fluorinated alcohol with a chlorosilane. For example, 1H,1H,2H,2H-perfluorooctanol can react with trichlorosilane under anhydrous conditions to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to ensure the purity and yield of the product. The process often includes distillation and purification steps to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrogen chloride.

Condensation: Forms siloxane bonds when reacting with other silanes.

Substitution: Can undergo nucleophilic substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Water or moisture in the presence of a catalyst.

Condensation: Other silanes or silanols under acidic or basic conditions.

Substitution: Nucleophiles such as amines or alcohols.

Major Products:

Hydrolysis: Silanols and hydrogen chloride.

Condensation: Siloxane polymers.

Substitution: Substituted silanes.

Applications De Recherche Scientifique

Surface Modification

Hydrophobic and Oleophobic Coatings

The primary application of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is in the modification of surface properties. Its fluorinated structure imparts significant water-repellent (hydrophobic) and oil-repellent (oleophobic) characteristics to surfaces. This property is exploited in creating coatings that enhance resistance to corrosion, scratches, and other forms of wear and tear. Such coatings are essential in industries involving metals, textiles, and plastics.

Microfluidic Devices

Due to its ability to repel liquids, this silane is also a candidate for developing microfluidic devices. These devices require precise manipulation of fluids for applications in biological and chemical analyses. The low surface energy of this compound ensures minimal liquid retention on surfaces, facilitating efficient fluid flow.

Adhesion Improvement

Coupling Agent

this compound serves as a coupling agent to enhance adhesion between dissimilar materials. The compound features two distinct ends: one that bonds with inorganic materials like glass or metal oxides and another that interacts with organic materials such as polymers. This dual functionality allows it to create strong interfacial bonding crucial for composite materials.

Microelectronics

In the field of microelectronics, reliable adhesion between different layers is vital for device fabrication. The use of this compound can enhance the adhesion properties of various substrates used in electronic components.

Biomedical Applications

Protein Resistance

Research has demonstrated that coatings made from (tridecafluoro-1,1,2,2-tetrahydrooctyl)triethoxysilane (a derivative) effectively resist protein adsorption on silicon surfaces. This characteristic is particularly beneficial for biomedical implants where minimizing protein interaction can reduce the risk of rejection or infection . Studies showed significant reductions in protein adsorption for various model proteins when using TTS-coated surfaces compared to uncoated ones .

Environmental Interactions

Durability Studies

Investigations into the environmental interactions of this compound have focused on its reactivity with different substrates. Research indicates that it can effectively bond with hydroxylated surfaces and metals while maintaining durability under various conditions. Ongoing studies aim to better understand its behavior in different environmental settings.

Mécanisme D'action

The mechanism of action of (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane involves its ability to form strong bonds with surfaces, creating a hydrophobic and oleophobic layer. This is achieved through the formation of siloxane bonds with surface hydroxyl groups, resulting in a stable and durable coating. The fluorinated alkyl chain provides low surface energy, which contributes to its non-stick properties .

Comparaison Avec Des Composés Similaires

- 1H,1H,2H,2H-Perfluorooctyltriethoxysilane

- 1H,1H,2H,2H-Perfluorooctyltrichlorosilane

- Dichloro (methyl) (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane

Comparison: (Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane is unique due to its specific fluorinated alkyl chain length and the presence of a silane group, which allows it to form strong bonds with various surfaces. Compared to similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for different applications .

Activité Biologique

(Tridecafluoro-1,1,2,2-tetrahydrooctyl)silane, a fluorinated silane compound, has garnered attention for its unique biological activity and potential applications in various fields, including materials science and biomedicine. Understanding its biological activity is crucial for evaluating its safety and efficacy in practical applications.

- Molecular Formula : CHFSi

- Molecular Weight : 378.21 g/mol

- Purity : 97%

- Boiling Point : 75°C at 25 mmHg

- Density : 1.446 g/mL

- Refractive Index : 1.3184 at 20°C

These properties indicate that this compound is a stable compound with significant hydrophobic characteristics due to the presence of fluorine atoms.

Antifouling Properties

Research indicates that this compound exhibits excellent antifouling properties. A study demonstrated that surfaces treated with this silane showed significant resistance to protein adsorption, which is essential in biomedical applications where biofouling can compromise device functionality . The compound's hydrophobic nature contributes to its effectiveness in preventing the attachment of biological molecules.

Case Studies on Surface Modification

In a recent case study involving the selective fluorination of polymeric materials after stereolithography, this compound was used to modify the surface properties of a resin-based material. The results indicated that the treated surfaces achieved contact angles greater than 110°, signifying enhanced hydrophobicity and potential applications in microfluidics and biomedical devices .

The study highlighted that the silanization process did not require plasma oxidation and was resistant to mechanical damage and hydrolysis over time, affirming the stability of the silane coating under various conditions.

Comparative Analysis of Fluorinated Silanes

| Property | This compound | Other Fluorinated Silanes |

|---|---|---|

| Molecular Weight | 378.21 g/mol | Varies |

| Hydrophobicity | High (>110° contact angle) | Moderate to High |

| Antifouling Efficacy | Excellent | Variable |

| Stability | Resistant to hydrolysis | Depends on formulation |

This table summarizes key properties of this compound compared to other fluorinated silanes.

Research Findings

A study published in Wiley Online Library highlighted that this compound demonstrates strong resistance against protein adsorption. This characteristic is vital for applications in biomedical implants and devices where minimizing biofouling is critical .

Furthermore, another investigation into its application as a coating material revealed that surfaces treated with this compound exhibited long-lasting hydrophobicity under various environmental conditions. This durability makes it suitable for use in harsh settings where traditional coatings may fail .

Propriétés

InChI |

InChI=1S/C8H4F13Si/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQAYXRZKLHBCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Si])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F13Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895240 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469904-32-3 | |

| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.